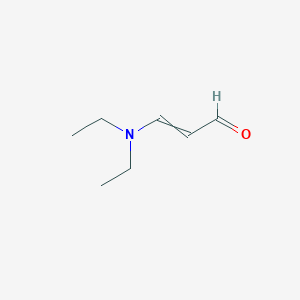
Clorhidrato de cis-pirrolidina-3,4-diol
Descripción general
Descripción
“Cis-Pyrrolidine-3,4-diol hydrochloride” is a pyrrolidines compound with the CAS Number: 186393-21-5 . It has a molecular weight of 139.58 and a molecular formula of C4H10ClNO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; .Chemical Reactions Analysis
While specific chemical reactions involving “cis-Pyrrolidine-3,4-diol hydrochloride” are not available, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, a [3,3]-sigmatropic rearrangement of certain derivatives has been shown to proceed with high yield and diastereoselectivity .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 139.58 and a molecular formula of C4H10ClNO2 . The compound should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación
Terapia antiviral y anticancerígena
Los análogos de nucleósidos no naturales que inhiben las transcriptasas inversas virales y las ADN polimerasas de mamíferos han sido un enfoque probado en la terapia antiviral y anticancerígena. La mayoría de los fármacos nucleósidos actuales retienen la estructura de nucleobase canónica, que se fusiona a un azúcar no natural .
Síntesis de nuevos compuestos
El clorhidrato de cis-pirrolidina-3,4-diol se utiliza en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado para generar nuevos compuestos heterocíclicos fusionados cis y trans, como decahidropirrolo[2,3-c]azepinas, octahidro-1H-oxepino[4,5-b]pirroles y decahidropirrolo[2,3-d]azepinas mediante la reacción de aza-Cope–Mannich .
Farmacoterapia
Los alcaloides de pirrolidina han demostrado poseer varias actividades biológicas importantes, incluyendo actividades antioxidantes, antiinflamatorias, antibacterianas, antifúngicas, antiparasitarias y antihelmínticas, anticancerígenas, antihiperglucémicas, protectoras de órganos y neurofarmacológicas .
Descubrimiento de fármacos
En el descubrimiento de fármacos, los derivados del this compound han sido beneficiosos para la actividad de nuevas series de compuestos como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt), que está involucrado en enfermedades autoinmunitarias .
Estudios de relación estructura-actividad (SAR)
Los estudios de SAR han revelado que la configuración cis de los sustituyentes en las posiciones 3 y 4 del anillo de pirrolidina se prefiere sobre la orientación trans para ciertas actividades biológicas .
Reacciones de acoplamiento químico
El this compound se ha utilizado en reacciones de acoplamiento químico para generar compuestos mediante el acoplamiento de nucleósidos no protegidos con dioles de pirrolidina ópticamente puros .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
(3R,4S)-pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-HKTIBRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-21-5 | |
| Record name | (3S,4R)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)


